Herbicidal Activity: Quantitative Comparison with a Structurally Related Aurone
4,6,4'-Trihydroxy-3'-methoxyaurone exhibits herbicidal activity against Brassica campestris (rapeseed) roots and Echinochloa crus-galli (barnyardgrass) seedlings, with inhibition observed at concentrations of 100 and 1000 µg/mL . In contrast, the most potent compound identified in a 2012 study of 4,6-disubstituted and 4,5,6-trisubstituted aurones, (Z)-2-phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone (6o), required concentrations of 10 and 100 µg/mL to achieve 81.3% and 88.5% inhibition, respectively [1]. While a direct head-to-head comparison is not available, these cross-study data indicate that the hydroxyl/methoxy substitution pattern of 4,6,4'-trihydroxy-3'-methoxyaurone defines a distinct herbicidal potency threshold that is not interchangeable with the dimethoxy analogue.
| Evidence Dimension | Root growth inhibition (rapeseed) |
|---|---|
| Target Compound Data | Inhibition observed at 100 and 1000 µg/mL |
| Comparator Or Baseline | (Z)-2-Phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone (6o): 81.3% inhibition at 10 µg/mL, 88.5% at 100 µg/mL |
| Quantified Difference | Target compound requires higher concentration to achieve comparable inhibition (exact % inhibition not reported for target) |
| Conditions | Laboratory bioassay, Brassica campestris L. root growth |
Why This Matters
This differentiation informs the selection of appropriate aurone leads for herbicide discovery programs targeting specific weed species.
- [1] Zhang M, Liu B, Xu H, et al. Synthesis and herbicidal potential of substituted aurones. Pest Manag Sci. 2012;68(11):1512-1522. View Source
